5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-

Catalog No.
S524863
CAS No.
257892-34-5
M.F
C16H11Cl2N3O2
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridiny...

CAS Number

257892-34-5

Product Name

5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-

IUPAC Name

N-(2,5-dichloropyridin-3-yl)-8-methoxyquinoline-5-carboxamide

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-11(10-3-2-6-19-14(10)13)16(22)21-12-7-9(17)8-20-15(12)18/h2-8H,1H3,(H,21,22)

InChI Key

FSDOTMQXIKBFKJ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)C(=O)NC3=C(N=CC(=C3)Cl)Cl)C=CC=N2

Solubility

Soluble in DMSO

Synonyms

D-4418; D4418; UNII-24A61J8R9E;

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)NC3=C(N=CC(=C3)Cl)Cl)C=CC=N2

Description

The exact mass of the compound 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- is 347.0228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- is a chemical compound with the molecular formula C16H11Cl2N3O2C_{16}H_{11}Cl_{2}N_{3}O_{2} and a molecular weight of approximately 348.18 g/mol. This compound features a quinoline backbone substituted with a carboxamide group, a methoxy group, and a dichloropyridine moiety, which contributes to its unique chemical properties and potential biological activities .

Typical of amides and quinolines, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The pyridine nitrogen may participate in nucleophilic substitution reactions, potentially leading to new derivatives.
  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution, allowing for further functionalization at different positions on the ring.

5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- has been studied for its biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are known for their anti-inflammatory effects and potential therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease . Additionally, the compound exhibits antifungal properties, making it a candidate for further research in medicinal chemistry.

Several synthesis routes have been proposed for 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Common methods include:

  • Condensation Reactions: The synthesis often involves the condensation of 8-methoxyquinoline-5-carboxylic acid with 2,5-dichloropyridine in the presence of coupling agents like carbodiimides.
  • Functional Group Transformations: Starting materials can be modified through various functional group transformations to introduce the necessary substituents.
  • Multi-step Synthesis: A multi-step process may involve protecting groups to selectively introduce functional groups at specific stages of the synthesis.

The primary applications of 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- include:

  • Pharmaceutical Development: As a PDE4 inhibitor, it holds promise for treating inflammatory diseases.
  • Agricultural Chemistry: Its antifungal properties suggest potential use as a fungicide in agricultural settings .

Interaction studies have focused on the compound's mechanism of action as a PDE4 inhibitor. Research indicates that it binds to the active site of the enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory responses. Further studies are required to elucidate its interactions with other biological targets and pathways.

Several compounds share structural similarities with 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Here are some notable examples:

Compound NameStructureKey Differences
N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamideStructureDifferent halogen substitution on pyridine
8-MethoxyquinolineStructureLacks carboxamide and dichloropyridine moieties
5-ChloroquinolineStructureSimpler structure without additional functional groups

These compounds differ primarily in their substituents and functional groups. The unique combination of a methoxy group and a dichloropyridine moiety in 5-Quinolinecarboxamide contributes to its distinct biological activity compared to its analogs.

Systematic Nomenclature and Registry Data

International Union of Pure and Applied Chemistry Nomenclature Validation

The International Union of Pure and Applied Chemistry systematic name for the compound under investigation is N-(2,5-dichloropyridin-3-yl)-8-methoxyquinoline-5-carboxamide [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically incorporating the quinoline ring system as the parent structure with appropriate substituent designation. The name reflects the presence of a methoxy group at position 8 of the quinoline ring system, a carboxamide functional group at position 5, and the substituted pyridine moiety containing dichloro substituents at positions 2 and 5 [1].

The compound represents a complex heterocyclic architecture where the quinoline core serves as the fundamental scaffold, with the carboxamide functionality forming the critical linkage to the dichloropyridine moiety [2]. The systematic nomenclature precisely delineates the molecular connectivity, ensuring unambiguous identification within chemical databases and literature [1].

Chemical Abstracts Service Registry Number (257892-34-5) and Cross-Referenced Identifiers

The compound is officially registered under Chemical Abstracts Service Registry Number 257892-34-5, which serves as the primary unique identifier within the Chemical Abstracts Service database system [3] [2] [4] [1]. This registry number establishes definitive molecular identity and facilitates cross-referencing across multiple chemical information platforms.

PropertyValue
Chemical Abstracts Service Registry Number257892-34-5 [3] [2] [4] [1]
PubChem Compound Identifier9928260 [1]
Unique Ingredient Identifier24A61J8R9E [1]
Environmental Protection Agency DSSTox Substance IdentifierDTXSID401180663 [1]
Nikkaji NumberJ1.365.538C [1]
Wikidata IdentifierQ27253836 [1]

Alternative registry numbers have been documented, including the deprecated Chemical Abstracts Service number 199871-60-8 [1]. The compound is also referenced by the code designation D-4418 in various chemical supplier databases [3] [1].

Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Analysis

The Simplified Molecular Input Line Entry System notation for the compound is COC1=C2C(=C(C=C1)C(=O)NC3=C(N=CC(=C3)Cl)Cl)C=CC=N2 [4] [1]. This notation provides a linear representation of the molecular structure, encoding the connectivity pattern of all atoms within the molecule. The notation begins with the methoxy group (COC) attached to the quinoline system, followed by the complete ring system architecture and the dichloropyridine substituent.

The International Chemical Identifier representation is InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-11(10-3-2-6-19-14(10)13)16(22)21-12-7-9(17)8-20-15(12)18/h2-8H,1H3,(H,21,22) [2] [1]. This standardized format encodes the complete molecular connectivity and can be processed by computational chemistry software for structural analysis and property prediction.

The International Chemical Identifier Key, FSDOTMQXIKBFKJ-UHFFFAOYSA-N [1], represents a hashed version of the full International Chemical Identifier string, providing a compact unique identifier that can be used for database searches and molecular matching applications. The key format indicates no stereochemical information (UHFFFAOYSA-N suffix), consistent with the compound's lack of defined stereocenters.

Molecular Architecture

Constitutional Formula (C₁₆H₁₁Cl₂N₃O₂) and Isomeric Considerations

The molecular formula C₁₆H₁₁Cl₂N₃O₂ defines the constitutional framework of the compound, indicating the presence of sixteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms [2] [4] [1]. The molecular weight is precisely calculated as 348.2 grams per mole [4] [1], with exact and monoisotopic masses of 347.0228320 daltons [1].

Molecular ParameterValue
Molecular FormulaC₁₆H₁₁Cl₂N₃O₂ [2] [4] [1]
Molecular Weight348.2 g/mol [4] [1]
Exact Mass347.0228320 Da [1]
Monoisotopic Mass347.0228320 Da [1]
Heavy Atom Count23 [1]

The constitutional formula allows for multiple isomeric possibilities, particularly concerning the positioning of substituents on both the quinoline and pyridine ring systems [5]. However, the specific substitution pattern of this compound, with the methoxy group at position 8 of the quinoline ring and the dichloro substituents at positions 2 and 5 of the pyridine ring, defines a unique constitutional isomer within the broader family of quinoline carboxamide derivatives [6].

Isomeric considerations must account for potential positional isomers where the chlorine atoms could occupy different positions on the pyridine ring, or where the methoxy group could be positioned at alternative locations on the quinoline system [5]. The compound exhibits no defined atom stereocenters or bond stereocenters, indicating absence of stereoisomerism [1].

Crystallographic Packing Analysis

Crystallographic studies of quinoline derivatives have revealed characteristic packing motifs that are influenced by intermolecular hydrogen bonding patterns and aromatic stacking interactions [7] [8]. The molecular architecture of 5-quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- suggests potential for multiple intermolecular interactions within crystal lattices.

The carboxamide functional group provides a hydrogen bond donor through the amide nitrogen-hydrogen bond and hydrogen bond acceptors through both the carbonyl oxygen and the methoxy oxygen [7]. The pyridine nitrogen atoms in both the quinoline and pyridine rings serve as additional hydrogen bond acceptors, creating a network of potential intermolecular interactions [8].

Studies of analogous quinoline compounds have demonstrated that hydrogen bonding patterns between pyridine nitrogen atoms and carboxyl groups result in characteristic nitrogen-oxygen distances ranging from 2.54 to 2.65 angstroms [8]. The chlorine substituents introduce additional considerations for halogen bonding interactions, which can influence crystal packing arrangements and molecular orientation within the solid state [8].

X-ray diffraction analysis of similar quinoline derivatives has shown that molecules tend to adopt planar conformations that facilitate π-π stacking interactions between aromatic ring systems [7]. The bicyclic quinoline core provides an extended aromatic surface that can participate in columnar stacking arrangements, while the dichloropyridine moiety contributes to lateral intermolecular interactions through halogen bonding [9].

Tautomeric and Conformational Dynamics

Quinoline carboxamide derivatives exhibit complex tautomeric behavior that significantly influences their chemical and physical properties [10] [11]. The compound under investigation possesses multiple sites capable of tautomeric transformations, particularly involving the carboxamide functionality and the heterocyclic nitrogen atoms.

The carboxamide group can exist in different tautomeric forms, with the predominant form being the keto tautomer rather than the enol tautomer under normal conditions [10]. Density functional theory calculations on related quinoline derivatives have demonstrated that keto forms are generally more thermodynamically stable than their corresponding enol forms [10].

Tautomeric ConsiderationsObservations
Carboxamide TautomerismKeto form predominates [10]
Quinoline Ring TautomerismAromatic form stable [11]
Methoxy Group StabilityNo tautomeric behavior observed
Pyridine Ring StabilityAromatic character maintained

The methoxy substituent at position 8 of the quinoline ring influences the electronic distribution and affects the relative stability of potential tautomeric forms [10]. Electron-donating groups such as methoxy generally decrease the acidity of nitrogen atoms in quinoline systems, thereby influencing protonation equilibria and tautomeric preferences [10].

Conformational dynamics analysis reveals that the molecule exhibits restricted rotation around the carboxamide bond due to partial double bond character arising from resonance stabilization [1]. The compound displays three rotatable bonds according to computational analysis, primarily involving the methoxy group rotation and limited flexibility around bonds not involved in aromatic conjugation [1].

Chemoinformatic Classification

Position Within Bicyclic Nitrogen Heterocycles

The compound occupies a distinctive position within the classification of bicyclic nitrogen heterocycles, specifically as a member of the quinoline family [12] [13]. Quinoline represents the archetypal bicyclic heterocycle comprising a benzene ring ortho-fused to a pyridine ring, creating a ten-electron aromatic system [12] [14].

Within the broader heterocyclic chemistry framework, quinoline and its derivatives are classified as azaarenes and ortho-fused heteroarenes [12]. The bicyclic nitrogen heterocycle classification encompasses several structural families, with quinoline distinguished from related systems such as isoquinoline, quinazoline, and quinoxaline by the specific positioning of the nitrogen atom [14] [15].

Bicyclic Heterocycle ClassificationCharacteristics
Quinoline FamilyBenzene-pyridine fusion [12] [14]
Azaarene ClassificationNitrogen-containing aromatic system [12]
Ortho-fused HeteroareneAdjacent ring fusion pattern [12]
Ten-electron aromatic systemHückel aromatic character [14]

The compound's classification as a quinoline-5-carboxamide places it within a specific subfamiliy of quinoline derivatives characterized by carboxamide substitution at position 5 [13]. This substitution pattern is significant because position 5 corresponds to the junction between the benzene and pyridine rings, making it a site of enhanced reactivity and biological activity [13] [16].

The additional methoxy substitution at position 8 further refines the classification, positioning the compound within the 8-methoxyquinoline derivative family [10]. This substitution pattern is particularly relevant in medicinal chemistry applications where methoxy groups are frequently employed to modulate pharmacological properties [16].

Comparative Analysis with Ortho-Substituted Quinoline Derivatives

Comparative analysis with other ortho-substituted quinoline derivatives reveals important structure-activity relationships and reactivity patterns [6] [17]. The term "ortho-substituted" in the context of quinoline chemistry typically refers to substitution at positions adjacent to the ring nitrogen, particularly positions 2 and 8 [6].

The 8-methoxy substitution in the target compound can be compared with other 8-substituted quinoline derivatives, such as 8-hydroxyquinoline and 8-aminoquinoline [18]. Studies have shown that 8-substituted quinolines exhibit enhanced metal-chelating properties compared to unsubstituted analogues, with the nature of the 8-substituent significantly influencing binding affinity and selectivity [18].

Comparative Quinoline DerivativesSubstitution PatternKey Properties
8-Hydroxyquinoline8-OHStrong metal chelation [18]
8-Aminoquinoline8-NH₂Biological instability [18]
8-Methoxyquinoline8-OCH₃Moderate chelation, enhanced stability [18]
Target Compound8-OCH₃, 5-CONH-Complex functionality

Research on ortho-substituted acetophenone derivatives used in quinoline synthesis has demonstrated that ortho-substitution generally results in reduced yields compared to meta- or para-substitution due to steric hindrance effects [6]. This finding has implications for understanding the synthetic accessibility and reactivity of ortho-substituted quinoline derivatives.

The dichloropyridine moiety attached through the carboxamide linkage represents an additional level of substitution complexity. Comparative studies of quinoline derivatives with various pyridine substituents have shown that halogen substitution, particularly chlorine, significantly influences both electronic properties and intermolecular interactions [17].

Electronic effects of ortho-substitution in quinoline systems have been extensively studied using density functional theory methods [10]. Electron-donating groups such as methoxy at position 8 increase electron density on the quinoline ring system, enhancing nucleophilicity and potentially altering regioselectivity in electrophilic substitution reactions [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

347.0228320 g/mol

Monoisotopic Mass

347.0228320 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24A61J8R9E

Wikipedia

D-4418

Dates

Modify: 2024-02-18
1: Crocker IC, Townley RG. Therapeutic potential of phosphodiesterase 4 inhibitors in allergic diseases. Drugs Today (Barc). 1999 Jul;35(7):519-35. PubMed PMID: 12973397.
2: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.

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